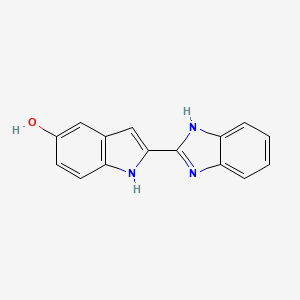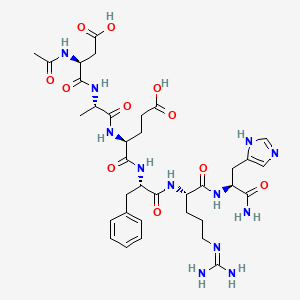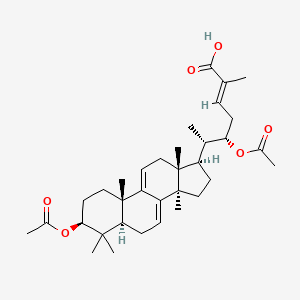
Peficitinib (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peficitinib (hydrochloride) is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It belongs to the class of drugs known as Janus kinase inhibitors. Peficitinib is unique in that it is a pan-Janus kinase inhibitor, meaning it inhibits all members of the Janus kinase family. This compound has been approved for clinical use in Japan, Korea, and Taiwan .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of peficitinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and are not fully disclosed in public literature .
化学反应分析
Types of Reactions: Peficitinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
科学研究应用
Peficitinib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Peficitinib (hydrochloride) exerts its effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, peficitinib disrupts the signaling pathways that contribute to the inflammatory processes in rheumatoid arthritis. The molecular targets include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a subsequent decrease in inflammation and joint damage .
相似化合物的比较
Tofacitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that selectively inhibits Janus kinase 1 and Janus kinase 2.
Comparison: Peficitinib (hydrochloride) is unique in its pan-Janus kinase inhibition, targeting all members of the Janus kinase family. This broad inhibition may offer advantages in terms of efficacy, but it also requires careful monitoring for potential side effects. In comparison, tofacitinib and baricitinib have more selective inhibition profiles, which may result in different efficacy and safety profiles .
属性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
InChI 键 |
UQAIDWNFPWQLOC-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)




